An In-depth Technical Guide to Ethyl 3-amino-4-hydroxybenzoate: Chemical Properties, Structure, and Synthetic Protocols
An In-depth Technical Guide to Ethyl 3-amino-4-hydroxybenzoate: Chemical Properties, Structure, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-amino-4-hydroxybenzoate is a substituted aromatic compound with potential applications in pharmaceutical and chemical research. This technical guide provides a comprehensive overview of its chemical properties, structural details, and a detailed protocol for its synthesis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical Properties and Structure
Ethyl 3-amino-4-hydroxybenzoate, with the CAS number 13052-92-1, is an organic molecule featuring a benzene ring substituted with an ethyl ester, an amino group, and a hydroxyl group.[1][2]
Structural Information
The structural formula of Ethyl 3-amino-4-hydroxybenzoate is presented below:
Table 1: Structural and Identification Data
| Parameter | Value | Reference(s) |
| IUPAC Name | ethyl 3-amino-4-hydroxybenzoate | [1] |
| CAS Number | 13052-92-1 | [1] |
| Molecular Formula | C₉H₁₁NO₃ | [1] |
| Molecular Weight | 181.19 g/mol | [1] |
| SMILES | CCOC(=O)c1ccc(O)c(N)c1 | [3] |
| InChI Key | WQSOFWIIBNJWSS-UHFFFAOYSA-N | [1] |
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 3-amino-4-hydroxybenzoate is provided in Table 2. It is important to note that while an experimental boiling point is available, the melting point is for the closely related methyl ester, methyl 3-amino-4-hydroxybenzoate (orthocaine), and should be considered an estimate.
Table 2: Physicochemical Properties
| Property | Value | Reference(s) |
| Melting Point | 98-100 °C (for methyl ester) | |
| Boiling Point | 336.7 ± 27.0 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.253 ± 0.06 g/cm³ (Predicted) | [5] |
| Physical Form | Solid | [1] |
| Storage Temperature | -20°C | [1] |
Synthesis of Ethyl 3-amino-4-hydroxybenzoate
The synthesis of Ethyl 3-amino-4-hydroxybenzoate can be achieved through a two-step process: the reduction of 4-hydroxy-3-nitrobenzoic acid to 3-amino-4-hydroxybenzoic acid, followed by Fischer esterification with ethanol.
Synthesis Workflow
The overall synthetic pathway is illustrated in the diagram below.
Caption: Synthetic pathway for Ethyl 3-amino-4-hydroxybenzoate.
Experimental Protocols
Step 1: Synthesis of 3-Amino-4-hydroxybenzoic acid
This protocol is adapted from a general procedure for the reduction of nitrobenzoic acids.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-3-nitrobenzoic acid (1 equivalent).
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Addition of Reagents: Add a solution of tin(II) chloride (SnCl₂) (2 equivalents) in concentrated hydrochloric acid (HCl).
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Reaction Conditions: Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield 3-amino-4-hydroxybenzoic acid.
Step 2: Synthesis of Ethyl 3-amino-4-hydroxybenzoate (Fischer Esterification)
This protocol is a standard Fischer esterification procedure.[5]
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Reaction Setup: In a round-bottom flask, dissolve the synthesized 3-amino-4-hydroxybenzoic acid (1 equivalent) in an excess of absolute ethanol.
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Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the solution while stirring.
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Reaction Conditions: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using TLC.
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Workup and Purification: After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure. The residue is then dissolved in ethyl acetate and washed sequentially with a saturated NaHCO₃ solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectroscopic Characterization
Due to the limited availability of experimental spectra for Ethyl 3-amino-4-hydroxybenzoate, the following data is based on closely related compounds and predicted values.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The expected proton NMR spectrum would show characteristic signals for the aromatic protons, the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), and broad signals for the -NH₂ and -OH protons. The chemical shifts and coupling constants would be influenced by the positions of the substituents on the benzene ring.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum is expected to display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the ester group would appear at a downfield chemical shift (typically in the range of 165-175 ppm). The aromatic carbons would resonate in the 110-160 ppm region, while the carbons of the ethyl group would be observed at higher field.
Infrared (IR) Spectroscopy
The IR spectrum of Ethyl 3-amino-4-hydroxybenzoate would exhibit characteristic absorption bands for its functional groups.
Table 3: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | 3400-3200 (broad) |
| N-H (amino) | 3400-3300 |
| C=O (ester) | ~1700 |
| C-O (ester) | 1300-1100 |
| Aromatic C=C | 1600-1450 |
Mass Spectrometry (MS)
The electron ionization mass spectrum of Ethyl 3-amino-4-hydroxybenzoate is expected to show a molecular ion peak [M]⁺ at m/z 181. Key fragmentation patterns for aminobenzoate esters typically involve the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃).
Biological Activity and Signaling Pathways
Direct studies on the biological activity and signaling pathways of Ethyl 3-amino-4-hydroxybenzoate are limited. However, based on the activities of structurally similar compounds, such as other hydroxybenzoic acid derivatives, some potential biological effects can be inferred.
Potential Biological Activities
Derivatives of p-hydroxybenzoic acid have been reported to possess a range of biological activities, including antimicrobial and antioxidant properties. For instance, Ethyl 3,4-dihydroxybenzoate has been shown to exhibit antioxidant activity by scavenging free radicals.[5][6]
Hypothetical Signaling Pathway: Antioxidant Response
Given the phenolic nature of Ethyl 3-amino-4-hydroxybenzoate, a plausible mechanism of action could involve the modulation of cellular antioxidant pathways. The following diagram illustrates a hypothetical signaling pathway.
References
- 1. Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity [mdpi.com]
- 2. Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 4-amino-3-hydroxybenzoate | C9H11NO3 | CID 12784565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 5. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phcog.com [phcog.com]
